

Quantitative Proteomics Strategies for Measuring Chk1 Degradation

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Compound of Interest

Compound Name: PROTAC Chk1 degrader-1

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

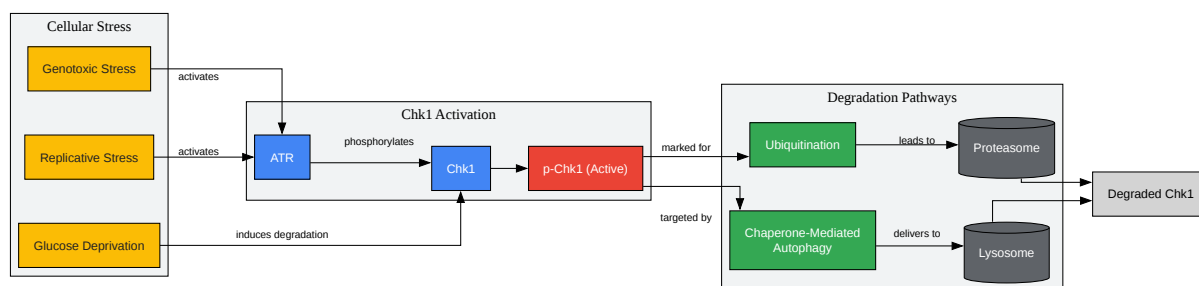
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[1] Its activation is essential for maintaining genomic integrity by halting cell cycle progression to allow for DNA repair.[1] The cellular levels of Chk1 are tightly regulated, and its degradation is a key mechanism for checkpoint termination and cell cycle resumption.[2] Dysregulation of Chk1 degradation has been implicated in cancer development and response to therapy.[3][4] Therefore, accurately measuring Chk1 degradation is crucial for understanding its role in cellular processes and for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the quantitative measurement of Chk1 degradation using mass spectrometry-based proteomics techniques. We will cover three major quantitative proteomics workflows: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).

Chk1 Degradation Pathways

Chk1 degradation is primarily mediated by the ubiquitin-proteasome system (UPS).[2][4][5] Following DNA damage or other cellular stresses, Chk1 is activated through phosphorylation by the ATR kinase.[2][5] This activation not only triggers its downstream signaling functions but also marks it for ubiquitination and subsequent degradation by the 26S proteasome.[2][5] Several E3 ubiquitin ligase complexes, including those containing Cul1 and Cul4A, have been identified to mediate Chk1 polyubiquitination.[2][4]

In addition to the UPS, chaperone-mediated autophagy (CMA) has also been reported as a pathway for the regulated degradation of activated Chk1 in response to genotoxic stress.[6]

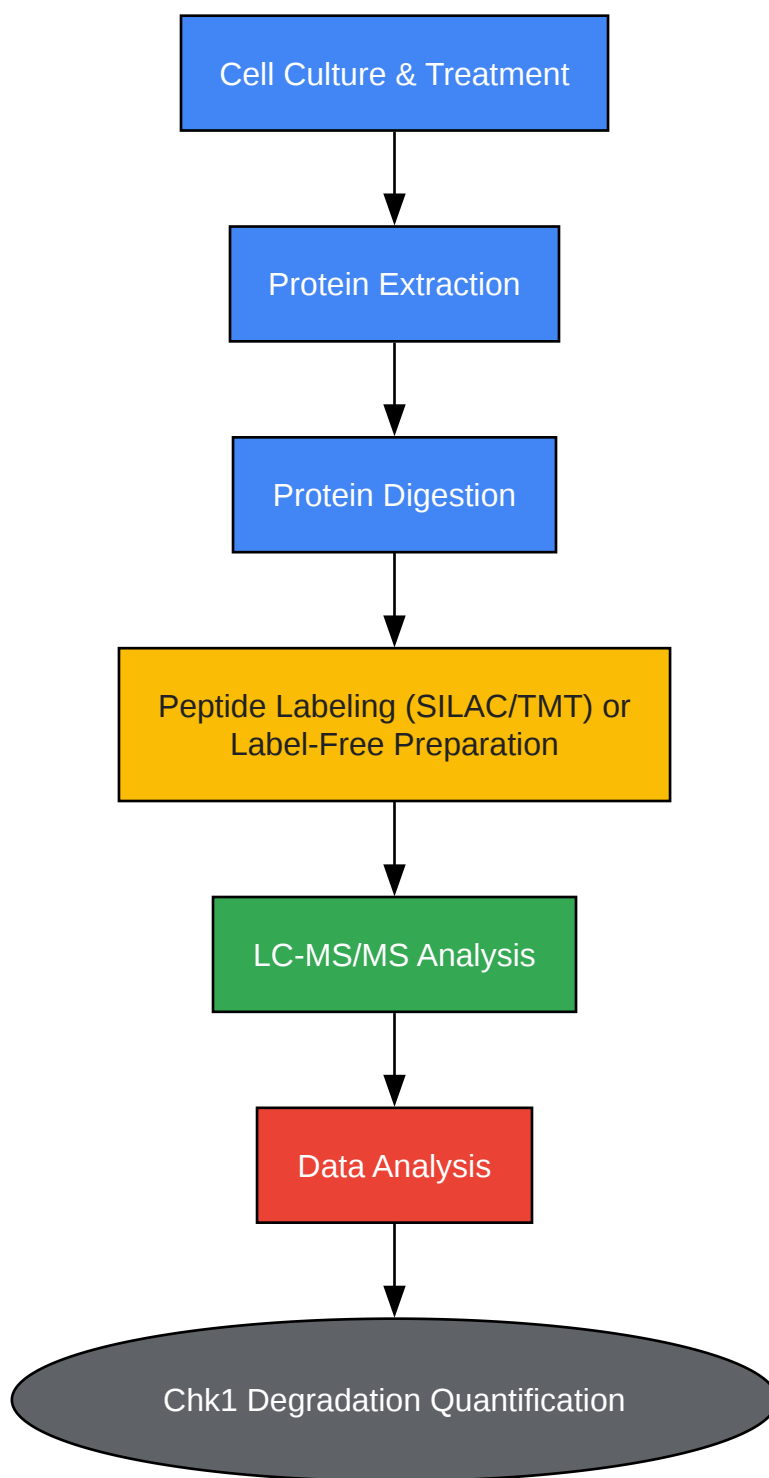


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Caption: Chk1 Degradation Signaling Pathways.

Quantitative Proteomics Experimental Workflow

The general workflow for measuring Chk1 degradation using quantitative proteomics involves several key steps, from sample preparation to data analysis.



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Caption: General Quantitative Proteomics Workflow.

Data Presentation: Quantitative Measurement of Chk1 Degradation

The following tables provide examples of how to structure quantitative data for Chk1 degradation experiments.

Table 1: SILAC-based Quantification of Chk1 Degradation

| Treatment | Time Point | Heavy/Light Ratio (Chk1) | Standard Deviation | p-value |
|----------------------------|------------|--------------------------|--------------------|---------|
| Control (DMSO) | 0 hr | 1.00 | 0.05 | - |
| Control (DMSO) | 6 hr | 0.98 | 0.06 | 0.65 |
| Drug X (1 μ M) | 6 hr | 0.52 | 0.04 | <0.01 |
| Drug X (1 μ M) | 12 hr | 0.25 | 0.03 | <0.001 |
| Drug X (1 μ M) + MG132 | 12 hr | 0.95 | 0.07 | 0.03 |

Table 2: TMT-based Quantification of Chk1 Degradation

| TMT Channel | Condition | Chk1 Abundance (Relative to Control) | Standard Deviation |
|-------------|-----------------------------|--------------------------------------|--------------------|
| 126 | Control (0 hr) | 1.00 | 0.08 |
| 127N | Drug Y (2 hr) | 0.85 | 0.06 |
| 127C | Drug Y (4 hr) | 0.63 | 0.05 |
| 128N | Drug Y (8 hr) | 0.31 | 0.04 |
| 128C | Drug Y (12 hr) | 0.15 | 0.03 |
| 129N | Drug Y (12 hr) + Bortezomib | 0.92 | 0.07 |

Table 3: Label-Free Quantification of Chk1 Degradation

| Condition | Time Point | Normalized Intensity (Chk1) | Fold Change (vs. Control) | p-value |
|-------------------|------------|-----------------------------|---------------------------|---------|
| Control | 0 hr | 1.5 x 10 ⁸ | 1.00 | - |
| Genotoxic Agent Z | 3 hr | 1.1 x 10 ⁸ | 0.73 | 0.04 |
| Genotoxic Agent Z | 6 hr | 7.2 x 10 ⁷ | 0.48 | <0.01 |
| Genotoxic Agent Z | 9 hr | 3.0 x 10 ⁷ | 0.20 | <0.001 |

Experimental Protocols

Protocol 1: SILAC-based Measurement of Chk1 Degradation

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate quantification of protein abundance changes between different cell populations.[\[7\]](#)[\[8\]](#)

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.
- For the "heavy" population, use SILAC medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine).
- For the "light" population, use SILAC medium with normal (light) amino acids.
- Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[\[9\]](#)

2. Treatment:

- Treat the "heavy" labeled cells with the compound of interest (e.g., a Chk1 inhibitor or a DNA damaging agent) for various time points.

- Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

3. Sample Preparation:

- Harvest the cells from both populations.
- Combine equal amounts of protein from the heavy and light cell lysates.
- Perform protein reduction, alkylation, and in-solution or in-gel digestion with trypsin.

4. LC-MS/MS Analysis:

- Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

5. Data Analysis:

- Process the raw data using software such as MaxQuant.
- Identify and quantify the heavy and light peptide pairs for Chk1.
- The ratio of the heavy to light peptide intensities reflects the change in Chk1 abundance due to degradation.

Protocol 2: TMT-based Measurement of Chk1 Degradation

Tandem Mass Tag (TMT) labeling is a chemical labeling method that enables multiplexed quantification of proteins from multiple samples simultaneously.[\[10\]](#)[\[11\]](#)

1. Cell Culture and Treatment:

- Culture cells and treat with the experimental compound for different time points or with different concentrations.

- Include a vehicle control group.

2. Protein Extraction and Digestion:

- Harvest cells from each condition and extract total protein.
- Quantify the protein concentration for each sample.
- Take equal amounts of protein from each sample and perform reduction, alkylation, and tryptic digestion.[\[12\]](#)

3. TMT Labeling:

- Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.[\[12\]](#)[\[13\]](#)
- Quench the labeling reaction.

4. Sample Pooling and Fractionation:

- Combine all TMT-labeled samples into a single tube.
- (Optional but recommended) Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.

5. LC-MS/MS Analysis:

- Analyze each fraction by LC-MS/MS. The mass spectrometer will co-isolate and fragment peptide precursors, generating reporter ions in the MS/MS spectrum.

6. Data Analysis:

- Use proteomics software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities for each TMT channel.
- The relative intensities of the reporter ions for Chk1 peptides will indicate the relative abundance of Chk1 across the different conditions.

Protocol 3: Label-Free Quantification of Chk1 Degradation

Label-free quantification (LFQ) is a method that compares the relative abundance of proteins across different samples based on the signal intensity of their corresponding peptides in the mass spectrometer.^{[14][15][16]}

1. Cell Culture and Treatment:

- Culture cells and treat them with the compound of interest or vehicle control for the desired time points.

2. Sample Preparation:

- Harvest cells from each sample individually.
- Extract protein and perform reduction, alkylation, and tryptic digestion for each sample separately.
- It is crucial to maintain consistency in sample handling and processing to minimize technical variability.

3. LC-MS/MS Analysis:

- Analyze each sample by LC-MS/MS in separate runs.
- To ensure high reproducibility, use a standardized and robust LC-MS/MS method.

4. Data Analysis:

- Process the raw data using LFQ-compatible software (e.g., MaxQuant with the LFQ algorithm).
- The software will perform retention time alignment and normalization across the different runs.
- The abundance of Chk1 is determined by the integrated peak area or intensity of its identified peptides.

- Compare the normalized intensity of Chk1 across the different conditions to determine the extent of degradation.

Concluding Remarks

The choice of quantitative proteomics method will depend on the specific experimental goals, available resources, and the desired level of multiplexing and accuracy. SILAC is often considered the gold standard for accuracy due to in-culture labeling, while TMT allows for higher throughput with its multiplexing capabilities. Label-free quantification is a cost-effective and straightforward approach suitable for large-scale experiments, but it requires meticulous sample preparation and data analysis to ensure reproducibility. Each of these powerful techniques can provide valuable insights into the dynamics of Chk1 degradation, aiding in the elucidation of its regulatory mechanisms and its role in disease.

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